molecular formula C21H19NO4 B13773879 2,6-Dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylic acid CAS No. 83300-97-4

2,6-Dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylic acid

Cat. No.: B13773879
CAS No.: 83300-97-4
M. Wt: 349.4 g/mol
InChI Key: VCIHHFBDFJQNSP-UHFFFAOYSA-N
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Description

3,5-Dicarbethoxy-1,4-dihydro-2,6-dimethyl-1,4-diphenylpyridine is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities This compound is characterized by its unique structure, which includes two ethyl ester groups at positions 3 and 5, and two methyl groups at positions 2 and 6 on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dicarbethoxy-1,4-dihydro-2,6-dimethyl-1,4-diphenylpyridine typically involves the Hantzsch synthesis, a well-known method for preparing dihydropyridines. This method involves the cyclocondensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-Dicarbethoxy-1,4-dihydro-2,6-dimethyl-1,4-diphenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, reduced amines, and ester derivatives .

Scientific Research Applications

3,5-Dicarbethoxy-1,4-dihydro-2,6-dimethyl-1,4-diphenylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dicarbethoxy-1,4-dihydro-2,6-dimethyl-1,4-diphenylpyridine involves its ability to donate hydrogen atoms in reductive reactions. This property is utilized in organocatalytic reductive amination and conjugate reduction processes. The compound’s structure allows it to interact with molecular targets such as enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dicarbethoxy-1,4-dihydro-2,6-dimethyl-1,4-diphenylpyridine is unique due to the presence of phenyl groups at positions 1 and 4, which enhance its chemical stability and potential biological activity. This structural feature distinguishes it from other dihydropyridine derivatives and contributes to its diverse applications in research and industry .

Properties

CAS No.

83300-97-4

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylic acid

InChI

InChI=1S/C21H19NO4/c1-13-17(20(23)24)19(15-9-5-3-6-10-15)18(21(25)26)14(2)22(13)16-11-7-4-8-12-16/h3-12,19H,1-2H3,(H,23,24)(H,25,26)

InChI Key

VCIHHFBDFJQNSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1C2=CC=CC=C2)C)C(=O)O)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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